BenchChemオンラインストアへようこそ!

tBID

Apoptosis Mitochondrial outer membrane permeabilization (MOMP) BAX activation

tBID (truncated BH3-interacting domain death agonist) is the caspase-8-cleaved, active p15 form of the pro-apoptotic Bcl-2 family protein BID, generated recombinantly in E. coli as a single, non-glycosylated polypeptide chain comprising amino acids 61–195 (135 residues) with a molecular mass of 15.4 kDa.

Molecular Formula C11H3Br4N3O2
Molecular Weight 528.78 g/mol
Cat. No. B560645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBID
Molecular FormulaC11H3Br4N3O2
Molecular Weight528.78 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17)
InChIKeyZQXVUBDNHQEMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tBID (Truncated Bid) Recombinant Protein: Procurement-Grade Specifications and Apoptotic Activity Profile


tBID (truncated BH3-interacting domain death agonist) is the caspase-8-cleaved, active p15 form of the pro-apoptotic Bcl-2 family protein BID, generated recombinantly in E. coli as a single, non-glycosylated polypeptide chain comprising amino acids 61–195 (135 residues) with a molecular mass of 15.4 kDa [1]. Unlike full-length BID, tBID lacks the N-terminal regulatory domain, enabling constitutive translocation to the mitochondrial outer membrane (MOM) where it functions as a membrane-targeted death ligand that oligomerizes BAK and BAX to induce cytochrome c release and apoptosis [2]. Commercial recombinant tBID is supplied at ≥95% purity (validated by RP-HPLC and SDS-PAGE) in a defined buffer system (10mM Tris-HCl pH 8.0, 1mM EDTA, 250mM NaCl) .

Why Generic BH3-Only Proteins Cannot Substitute for tBID in Apoptosis Research and Assay Development


Despite sharing a BH3 domain, BH3-only proteins exhibit mechanistically distinct modes of BAX/BAK activation, differential lipid-binding requirements, and variable sensitivity to anti-apoptotic Bcl-2 family members, rendering them non-interchangeable in functional studies. tBID uniquely requires cardiolipin-enriched mitochondrial contact sites for membrane insertion and activates BAK and BAX through a combination of BH3-dependent and BH3-independent interactions, including direct lipid bilayer distortion via its hydrophobic α-helices [1]. In contrast, BIM functions primarily as a sensitizer that reverses Bcl-2/BCL-XL inhibition without directly permeabilizing membranes, while BAD acts solely as a sensitizer with no direct activator function [2]. Substituting tBID with another BH3-only protein in apoptosis reconstitution assays, mitochondrial priming studies, or drug synergy screens will yield quantitatively and mechanistically divergent results due to these fundamental differences in activation strategy and lipid dependency [3].

Quantitative Differentiation of tBID from Closest BH3-Only Analogs: Head-to-Head Functional and Mechanistic Comparisons


tBID vs. BIM: Divergent Dependence on Bcl-2-Type Proteins for BAX-Driven Membrane Permeabilization

In a reconstituted liposomal system, tBID alone potently assisted BAX to permeabilize membranes in the absence of anti-apoptotic Bcl-2 proteins, whereas BIM proteins and the BIM BH3 peptide were completely inefficient under identical conditions, requiring the presence of Bcl-2-type proteins for any activity [1]. This establishes tBID as a direct activator capable of membrane permeabilization independent of Bcl-2 inhibition reversal.

Apoptosis Mitochondrial outer membrane permeabilization (MOMP) BAX activation

tBID vs. BIM BH3 Peptide: Superior Potency and Broader Anti-Apoptotic Protein Reversal

In head-to-head peptide comparisons, the BID BH3 peptide exhibited reduced potency and narrower selectivity in reversing anti-apoptotic Bcl-2 protein inhibition compared to the BIM BH3 peptide, which fully reversed inhibition by BCL-2, BCL-XL, BCL-W, MCL-1, and A1 at nanomolar concentrations [1]. This highlights that tBID's activity derives not solely from its BH3 domain but from additional structural features.

BH3 profiling Bcl-2 family interactions Peptide potency

tBID vs. Digitonin: Differential Cytochrome c Release Efficiency in Isolated Mitochondria

In isolated Jurkat cell mitochondria, tBID efficiently permeabilized the outer mitochondrial membrane and stimulated cytochrome c release, whereas digitonin (a detergent control) was unable to cause cytochrome c release in the absence of salt, demonstrating tBID's specific, non-detergent membrane-targeting mechanism [1].

Mitochondrial apoptosis Cytochrome c release Membrane permeabilization

tBID G94E Mutant vs. Wild-Type tBID: Reduced Cytochrome c Release Activity with Preserved Mitochondrial Targeting

The tBID G94E point mutation (glycine to glutamic acid at position 94 in the BH3 domain) lowers the cytochrome c releasing activity of tBID without affecting its targeting to mitochondria, and mitochondria treated with this mutant display better preservation of the outer membrane than those treated with wild-type tBID [1]. This provides a critical tool for dissecting targeting versus permeabilization functions.

Structure-function analysis Mutagenesis Mitochondrial targeting

tBID vs. BAD: Activator vs. Sensitizer BH3-Only Functional Classification

Functional classification studies establish that BH3 sequences from BID and BIM are strong direct activators of BAX/BAK, whereas BAD and NOXA are not activators and function solely as sensitizers by displacing activator BH3-only proteins from anti-apoptotic Bcl-2 proteins [1]. This fundamental mechanistic dichotomy means tBID can directly trigger MOMP, while BAD cannot.

BH3-only protein classification BAX/BAK activation Sensitizer function

tBID vs. Full-Length BID: Constitutive Activity and Mitochondrial Translocation Kinetics

Full-length BID (p22) requires caspase-8 cleavage at Asp59 to generate the active p15 tBID fragment that translocates to mitochondria, whereas recombinant tBID (amino acids 61–195) is constitutively active, bypassing the proteolytic activation step and enabling immediate experimental use [1]. This eliminates assay-to-assay variability associated with incomplete or variable caspase cleavage.

Caspase cleavage Pro-apoptotic activation Recombinant protein design

Optimal Research and Industrial Application Scenarios for Recombinant tBID


In Vitro Reconstitution of Mitochondrial Outer Membrane Permeabilization (MOMP) in Liposomal Systems

As demonstrated by Terrones et al. (2008) [1], tBID potently assists BAX to permeabilize cardiolipin-containing liposomes in the absence of anti-apoptotic Bcl-2 proteins, making it the preferred activator protein for reconstituting MOMP in minimal systems. This application enables precise dissection of BAX activation mechanisms without confounding variables introduced by sensitizer BH3-only proteins or cellular complexity.

Positive Control and Standardization of Cytochrome c Release Assays Using Isolated Mitochondria

Based on the work of Adachi et al. (2003) [2], tBID serves as a specific, physiologically relevant positive control for inducing cytochrome c release from isolated mitochondria, providing a clear distinction from non-specific permeabilization caused by detergents like digitonin. This is critical for validating mitochondrial integrity and establishing baseline responses in high-throughput screening of compounds affecting MOMP.

Structure-Function Studies Differentiating Mitochondrial Targeting from Membrane Permeabilization

The G94E mutant of tBID, characterized by Lutter et al. (2001) [3], enables researchers to uncouple cardiolipin-dependent mitochondrial targeting from subsequent BAK/BAX oligomerization and cytochrome c release. This application is essential for dissecting the multi-step mechanism of tBID action and for validating the specificity of compounds that may interfere with either targeting or permeabilization steps independently.

Development and Validation of BH3 Profiling Assays and BH3 Mimetic Drug Screening

As established by Kuwana et al. (2005) [4], BID/tBID BH3 peptides are strong direct activators of BAX/BAK, distinct from sensitizer-only BH3 domains like BAD. Recombinant tBID protein and BID BH3 peptides are therefore essential reference standards for calibrating BH3 profiling assays used to assess mitochondrial priming states in cancer cells and for screening BH3 mimetic compounds that differentially engage Bcl-2 family targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tBID

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.